methyl 4-O-acetylhexopyranoside
Description
Methyl 4-O-acetylhexopyranoside is a glycoside derivative characterized by a hexopyranose ring (a six-membered sugar ring) with a methyl group at the anomeric position and an acetyl group at the 4-hydroxyl position. This compound is primarily used in synthetic organic chemistry as a protected intermediate for synthesizing complex carbohydrates, glycoconjugates, and bioactive molecules . Its acetyl group serves as a protecting moiety, enhancing stability during chemical reactions while allowing selective deprotection under controlled conditions. The compound’s structural features, such as stereochemistry and substituent positioning, influence its reactivity and applications in pharmaceutical and biochemical research .
Properties
CAS No. |
6340-54-1 |
|---|---|
Molecular Formula |
C9H16O7 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C9H16O7/c1-4(11)15-8-5(3-10)16-9(14-2)7(13)6(8)12/h5-10,12-13H,3H2,1-2H3 |
InChI Key |
OWCIMOLLDRPCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1O)O)OC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-O-acetylhexopyranoside typically involves the acetylation of methyl hexopyranoside. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the fourth position .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-O-acetylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl 4-O-acetylhexopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of methyl 4-O-acetylhexopyranoside involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis and subsequent metabolic processes .
Comparison with Similar Compounds
Structural Comparisons
Methyl 2,3,4-Tri-O-acetyl-6-O-Tritylhexopyranoside ()
- Structure: Contains acetyl groups at positions 2, 3, and 4, a trityl (triphenylmethyl) group at position 6, and a methyl group at the anomeric position.
- Key Differences: The additional acetyl groups and bulky trityl substituent increase steric hindrance, reducing solubility in polar solvents compared to methyl 4-O-acetylhexopyranoside. The trityl group also offers enhanced protection for the 6-hydroxyl during synthesis .
Methyl 2-Acetamido-4-O-(2-Acetamido-3,4,6-Tri-O-acetyl-2-Deoxyhexopyranosyl)-2-Deoxyhexopyranoside ()
- Structure : Features acetamido groups at positions 2 and 2' (on the disaccharide), a deoxy group at position 2, and multiple acetyl groups.
- Key Differences: The acetamido groups introduce hydrogen-bonding capabilities, altering solubility and enzymatic recognition. The deoxy group reduces hydrophilicity, making this compound less polar than this compound .
4-(1-Methylethyl)phenyl-3,4,6-Tri-O-acetyl-2-Deoxy-D-lyxo-hexopyranoside ()
- Structure : Contains a 2-deoxy group, three acetyl groups (positions 3, 4, 6), and a hydrophobic 4-isopropylphenyl aglycone.
- Key Differences : The absence of a 2-hydroxyl group and the bulky aryl substituent significantly impact biological activity, favoring membrane permeability in drug delivery applications compared to the simpler methyl 4-O-acetyl derivative .
Physical and Chemical Properties
Stability and Degradation
- Acetylated Derivatives: this compound undergoes hydrolysis in basic conditions (pH > 9) to regenerate the hydroxyl group. In contrast, methyl 2,3,4-tri-O-acetyl derivatives require stronger bases (e.g., NH₃/MeOH) for full deprotection .
- Deoxy Derivatives () : The 2-deoxy group in 4-(1-methylethyl)phenyl derivatives confers resistance to enzymatic degradation, enhancing bioavailability in vivo .
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